2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-8-12(2,16)14(13-9)11(15)10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYAOJPDRULLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Diversification of 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Foundational Cyclocondensation Strategies for Pyrazole (B372694) Core Formation
The construction of the pyrazole ring system is classically achieved through the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This approach remains a robust and widely utilized method for creating the core pyrazole structure.
The reaction between 1,3-diketones and hydrazine derivatives is a primary and straightforward method for synthesizing polysubstituted pyrazoles. nih.govmdpi.com This cyclocondensation reaction involves the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons of the diketone, followed by dehydration to form the stable aromatic pyrazole ring. The first synthesis of substituted pyrazoles using this method was reported by Knorr in 1883. nih.govhilarispublisher.com
For the synthesis of a compound like 2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL, acetylacetone (B45752) (a 1,3-diketone) would react with a benzoylhydrazine derivative. The reaction can sometimes lead to the formation of two regioisomers, depending on which carbonyl group of an unsymmetrical diketone is attacked first by which nitrogen of the substituted hydrazine. nih.govbeilstein-journals.org Reaction conditions, such as the solvent and the presence of an acid or base catalyst, can influence the regioselectivity of the reaction. For instance, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide can lead to better regioselectivity compared to protic solvents like ethanol (B145695). nih.gov
Table 1: Examples of 1,3-Diketone and Hydrazine Reactions for Pyrazole Synthesis
| 1,3-Diketone | Hydrazine Derivative | Solvent | Conditions | Product | Reference |
| Acetylacetone | Phenylhydrazine | Ethanol | Reflux | 1-Phenyl-3,5-dimethylpyrazole | hilarispublisher.com |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine hydrochloride | N,N-Dimethylacetamide | Ambient temperature | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | nih.gov |
| In situ generated 1,3-diketones | Hydrazine | Not specified | One-pot | 3,4,5-Substituted pyrazoles | mdpi.combeilstein-journals.org |
An alternative and equally important foundational strategy involves the cyclization of β-keto esters with hydrazides. clockss.org This method is particularly useful for producing pyrazol-3-one or pyrazol-5-one derivatives, which exist in tautomeric forms, including the 4H-pyrazol-3-ol form seen in the target compound. The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of the β-keto ester, typically the more reactive ketone, followed by an intramolecular cyclization and elimination of an alcohol molecule. clockss.orgresearchgate.net
The reaction of a β-keto ester, such as ethyl acetoacetate, with a hydrazide like benzoylhydrazine, can lead to the formation of the pyrazolone (B3327878) ring. clockss.org The specific tautomer that predominates (the -one vs. the -ol form) can be influenced by the substituents on the ring and the solvent environment. The use of β-enamino keto esters, derived from β-keto esters, can also lead to pyrazole derivatives with high chemoselectivity. clockss.org
Table 2: Cyclization of β-Keto Esters with Hydrazides
| β-Keto Ester | Hydrazide | Conditions | Product Type | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Not specified | 1-Phenyl-3-methyl-5-pyrazolone | hilarispublisher.com |
| β-Alkoxycarbonyl-β-enamino keto esters | Hydrazines | Mild conditions | Pyrazole derivatives | clockss.org |
| Ethyl 2-cyano-3-oxobutanoate | Hydrazine hydrate (B1144303) | Ethanol, reflux | Pyrazole derivative | chem-soc.si |
Advanced Synthetic Approaches to the Benzoyl Moiety and Pyrazole Functionalization
To improve upon classical methods, modern synthetic chemistry has developed advanced protocols that offer greater efficiency, milder reaction conditions, and access to a wider range of functionalized pyrazoles.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgresearchgate.net This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. nih.gov For the synthesis of complex pyrazoles, MCRs can be designed to form the pyrazole core and introduce substituents like the benzoyl group simultaneously.
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. nih.govias.ac.in For instance, a four-component reaction of an aldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile (B47326) can be used to synthesize highly functionalized pyranopyrazoles. nih.govias.ac.in By strategically choosing the starting materials, one could envision a multicomponent approach to this compound, potentially involving benzaldehyde, a suitable diketone, and hydrazine, although specific literature for this exact MCR is not prevalent. The versatility of MCRs allows for the synthesis of a wide array of substituted pyrazoles by varying the individual components. beilstein-journals.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comrsc.org The application of microwave irradiation in pyrazole synthesis has been shown to be particularly effective, often allowing reactions to be completed in minutes rather than hours. tandfonline.comnih.gov
The synthesis of pyrazole derivatives from the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines can be greatly enhanced by microwave heating. nih.govresearchgate.net This technique is also well-suited for solvent-free reactions, which aligns with the principles of green chemistry. researchgate.netnih.gov For example, novel 3,5-disubstituted-1H-pyrazoles have been synthesized under microwave irradiation and solvent-free conditions. mdpi.com This rapid and efficient heating method can overcome the kinetic barriers of the reaction, leading to improved outcomes. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of MAOS | Reference |
| Chalcone cyclization with hydrazine | Hours | Minutes | Reduced reaction time, higher yields | nih.gov |
| Epoxide ring opening with pyrazoles | Not specified | 1 minute | Rapid reaction, solvent-free | nih.gov |
| Synthesis of pyranopyrazoles | Not specified | Not specified | High efficiency, reduced time | rsc.org |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. tandfonline.com Solvent-free reactions, also known as solid-state reactions or reactions under neat conditions, are a key aspect of green chemistry as they eliminate the use of often hazardous and volatile organic solvents. tandfonline.comtandfonline.com These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or an ionic liquid. researchgate.netias.ac.in
The synthesis of pyrazole derivatives has been successfully achieved under solvent-free conditions, often at room temperature or with gentle heating. tandfonline.comtandfonline.com For example, a series of pyrazole derivatives were synthesized in good yields (75-86%) at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a catalyst. tandfonline.comtandfonline.com These methods not only reduce environmental impact but can also simplify the work-up procedure and lead to cost savings. tandfonline.com The combination of solvent-free conditions with microwave irradiation represents a particularly powerful and green approach to pyrazole synthesis. researchgate.netnih.gov
Derivatization Strategies for Structural Modification
The pyrazole scaffold is an electron-rich heterocyclic system, making it amenable to various chemical transformations. nih.gov The reactivity of any given position on the ring is significantly influenced by the substitution pattern and the reaction conditions. nih.gov For this compound, the benzoyl group at the N2 position and the methyl groups at C3 and C5 modulate the electron density and steric accessibility of the ring, guiding further modifications.
The pyrazole ring possesses a distinct electronic character that dictates its reactivity towards electrophiles and nucleophiles. Generally, the pyrazole nucleus is considered aromatic and electron-rich, predisposing it to electrophilic substitution. researchgate.netrrbdavc.org
Electrophilic Substitution: Due to its pronounced aromatic character, the pyrazole ring typically undergoes electrophilic substitution, such as nitration, sulfonation, and halogenation, primarily at the C4 position. researchgate.netscribd.com The C3 and C5 positions are generally deactivated towards electrophilic attack because of the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net In the case of this compound, the C4 position is the most probable site for electrophilic attack. The presence of a substituent on one of the ring nitrogens does not fundamentally change this preference. rrbdavc.org
Common electrophilic substitution reactions applicable to the pyrazole core are summarized below.
| Reaction Type | Reagents | Typical Electrophile | Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 scribd.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 scribd.com |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Cl-CH=NMe₂⁺ | C4 scribd.com |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C4 scribd.com |
Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring is less common than electrophilic substitution and typically requires the presence of leaving groups or specific activating substituents. The C3 and C5 positions, being electron-deficient, are more susceptible to nucleophilic attack compared to the C4 position. nih.govresearchgate.net The introduction of substituents at these positions can often be achieved through more complex, multi-step synthetic sequences rather than direct substitution on the parent ring. nih.gov
Alkylation and acylation are fundamental reactions for modifying the structure of pyrazole derivatives. For a pre-substituted pyrazole like this compound, these reactions can potentially occur at several sites, including the remaining ring nitrogen (N1), the C4 carbon, and the enolic oxygen.
N-Alkylation: While the N2 position is already occupied by a benzoyl group, the N1 position in the pyrazole ring system is a primary site for alkylation. The N-alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers, making regioselective synthesis a key challenge. researchgate.net In the case of N-acyl tetrazoles, which share some chemical similarities, alkylation with agents like benzyl (B1604629) bromide in the presence of a base (e.g., K₂CO₃) has been shown to produce mixtures of N-alkylated regioisomers. mdpi.comresearchgate.net A similar approach could be applied to this compound, potentially yielding the N1-alkylated product.
C4-Alkylation/Acylation: The C4 position of the pyrazolone ring is nucleophilic and can be functionalized through reactions with various electrophiles. For instance, the Vilsmeier-Haack reaction introduces a formyl group (an acylation) at C4. scribd.com Subsequent reactions on this newly introduced functional group can lead to a wide array of derivatives.
O-Alkylation/Acylation: The "pyrazol-3-ol" nomenclature indicates the presence of a hydroxyl group in the enol tautomer. This hydroxyl group is a potential site for O-alkylation and O-acylation reactions. These reactions would compete with N-alkylation and C4-alkylation, and the outcome would be highly dependent on the reaction conditions, such as the choice of solvent, base, and electrophile.
A summary of potential alkylation and acylation sites and corresponding reagents is provided below.
| Reaction Type | Reagent Example | Potential Site of Reaction | Resulting Product Class |
| N-Alkylation | Benzyl bromide / K₂CO₃ | N1 | N1-Benzyl-2-benzoyl-pyrazolium derivative mdpi.com |
| C4-Acylation | POCl₃ / DMF (Vilsmeier-Haack) | C4 | C4-Formyl pyrazole derivative scribd.com |
| O-Alkylation | Alkyl halide / Base | Enolic Oxygen | O-Alkyl pyrazole ether |
| O-Acylation | Acyl chloride / Base | Enolic Oxygen | O-Acyl pyrazole ester |
The pyrazole ring serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups at the C3, C4, and C5 positions acting as synthons for cyclocondensation reactions. researchgate.netsemanticscholar.org
Starting from a functionalized pyrazole, such as a pyrazole-4-carbaldehyde, a variety of fused systems can be constructed. For example, reaction with dinucleophiles like naphthalene-2,3-diamine can lead to the formation of naphtho[2,3-d]imidazole systems fused to the pyrazole core. semanticscholar.org Similarly, intramolecular cyclization of appropriately substituted pyrazoles can yield fused systems like pyrazolo[3,4-b]pyridines or thieno[2,3-c]pyrazoles. semanticscholar.org
One common strategy involves introducing reactive handles onto the pyrazole ring, which can then participate in ring-closing reactions. For instance, a pyrazole derivative bearing an amino group can react with β-dicarbonyl compounds like acetylacetone to form a fused pyrimido[1',2':1,5]pyrazolo system. researchgate.net The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classic method for forming the pyrazole ring itself, known as the Knorr pyrazole synthesis, which can then be further elaborated. hilarispublisher.com
The reaction of 2-benzoyl-1,4-benzothiazin-3-one with hydrazine hydrate has been reported to undergo a ring transformation, yielding a bipyrazolic compound, demonstrating the utility of N-benzoyl activated systems in complex rearrangements and cyclizations. researchgate.net
The table below illustrates examples of fused heterocyclic systems derived from pyrazole precursors.
| Pyrazole Precursor | Reagent(s) | Resulting Fused System | Reference |
| 5-Amino-1-aryl-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole | semanticscholar.org |
| 5-Azido-1-phenylpyrazole-4-carbaldehydes | Arylethanone / KOH | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 3-Aminopyrazolo[3,4-c]-2,7-naphthyridine | Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | researchgate.net |
These derivatization strategies highlight the chemical versatility of the this compound scaffold, enabling extensive structural modifications for various applications in chemical research.
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article focusing exclusively on the chemical compound “this compound” as per the requested outline.
The primary reason is the absence of specific, published experimental data (including Nuclear Magnetic Resonance, Vibrational Spectroscopy, Mass Spectrometry, and X-ray Crystallography) for this exact molecule. The strict requirement to generate scientifically accurate content solely on this compound cannot be met without such data.
The nomenclature "this compound" presents ambiguity regarding the position of the benzoyl group and the tautomeric form of the pyrazole ring. Extensive searches were conducted for this name and its likely structural isomers and tautomers, such as 1-Benzoyl-3,5-dimethyl-1H-pyrazol-3-ol and 1-Benzoyl-3,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one. While these searches yielded valuable information on the general principles of pyrazole and pyrazolone characterization, they did not provide the specific data points required to populate the detailed structure of the requested article.
Generating content for the specified outline would necessitate fabricating spectral and crystallographic data, which would be scientifically inaccurate and misleading. Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, this request cannot be fulfilled.
Structural Elucidation and Conformational Analysis of 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Solid-State Structural Investigations via X-ray Crystallography
Determination of Molecular Conformation and Dihedral Angles
For instance, in the related compound 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the pyrazole (B372694) ring is nearly planar. nih.gov The dihedral angles between this pyrazole ring and the attached phenyl and benzoyl rings are significant, measuring 62.2°, 87.2°, and 8.0° respectively. nih.gov This indicates a twisted conformation, which is a common feature in such multi-ring systems to minimize steric hindrance. Another similar molecule, 4-Benzyl-3,5-dimethyl-1H-pyrazole, exhibits a dihedral angle of 78.65° between the pyrazole and phenyl rings. nih.gov
Based on these analogs, it can be inferred that the benzoyl and dimethyl-pyrazolol components of 2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL are not coplanar. The rotational freedom around the N-C(benzoyl) bond allows for a range of conformations, with the most stable one being a balance between conjugative effects, which favor planarity, and steric repulsion between the rings, which favors a twisted structure.
Table 1: Representative Dihedral Angles in Related Pyrazole Compounds
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |
| 1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Pyrazole | Phenyl | 62.2 |
| 1-Benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Pyrazole | Benzoyl | 8.0 |
| 4-Benzyl-3,5-dimethyl-1H-pyrazole | Pyrazole | Phenyl | 78.65 |
This table presents data from crystallographic studies of similar compounds to illustrate typical molecular conformations.
Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly
The presence of both a hydroxyl (-OH) group and nitrogen atoms in the pyrazole ring makes this compound an excellent candidate for forming extensive hydrogen-bonded networks. nih.gov Hydrogen bonds are directional intermolecular forces that play a pivotal role in the self-assembly of molecules into well-defined supramolecular structures. nih.gov
In many pyrazole-containing crystal structures, molecules are linked by N-H···N hydrogen bonds, forming chains or more complex assemblies. nih.gov The hydroxyl group in the target molecule introduces an additional and strong hydrogen bond donor, which can interact with the nitrogen atom of an adjacent pyrazole ring or the oxygen atom of the benzoyl group. This can lead to the formation of dimers, catemers (polymeric chains), or even two-dimensional sheets. nih.gov For example, some 3,5-dimethyl-4-arylpyrazoles are known to form supramolecular polymers or 2D networks through hydrogen bonding. nih.gov
The crystal packing in similar structures, such as 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, is stabilized by weak C-H···O hydrogen bonds and π–π stacking interactions between aromatic rings. nih.gov The interplay of these various non-covalent interactions dictates the final three-dimensional architecture of the crystal lattice. The specific hydrogen bonding motifs and resulting supramolecular assembly of this compound would depend on the crystallization conditions and the conformational preferences of the molecule.
Computational Structural Studies
To complement experimental data, computational chemistry offers powerful tools for investigating the structural and electronic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Conformational Preferences
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govnih.gov DFT calculations can be employed to optimize the geometry of this compound, predict its most stable conformation, and analyze its electronic properties. nih.gov
By mapping the potential energy surface as a function of the key dihedral angles (e.g., the angle between the pyrazole and benzoyl rings), DFT can identify the lowest energy conformers. These calculations often confirm that non-planar, twisted geometries are energetically favored, consistent with experimental data from related compounds. nih.govnih.gov
Furthermore, DFT provides insights into the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic properties. nih.gov Studies on similar pyrazole derivatives have utilized DFT to successfully predict vibrational spectra (FT-IR and Raman) and NMR chemical shifts. nih.gov
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment that can mimic the solid state, a solution, or the gas phase.
For a flexible molecule like this compound, MD simulations can reveal the accessible range of dihedral angles at a given temperature and the timescale of transitions between different conformational states. In the context of supramolecular chemistry, MD simulations can be used to model the self-assembly process, showing how individual molecules come together to form hydrogen-bonded aggregates and illustrating the stability of these larger structures. nih.gov While specific MD studies on this compound were not found, the methodology is widely applied to understand the dynamic nature of hydrogen-bonded systems and the flexibility of molecules containing multiple aromatic rings. nih.gov
Chemical Reactivity and Mechanistic Pathways of 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Reactions Involving the Pyrazole (B372694) Heterocycle
The reactivity of the pyrazole ring in this compound is significantly influenced by the electron-withdrawing N-benzoyl group and the presence of reactive sites such as the C4-methylene group and the endocyclic double bond in its tautomeric forms.
Cycloaddition Reactions with Nitrilimine Derivatives
Nitrilimines are reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles, typically molecules containing C=C or C≡C bonds, to yield five-membered heterocyclic rings like pyrazoles and pyrazolines. nih.gov For 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol to react with a nitrilimine, it would need to act as the dipolarophile.
The enol tautomer, 2-benzoyl-5-methyl-3-hydroxy-1H-pyrazole, possesses a C4=C5 double bond within its aromatic ring system. This double bond could potentially serve as a dipolarophile for reaction with in-situ generated nitrilimines (from corresponding hydrazonoyl halides and a base). The reaction would lead to the formation of a bicyclic adduct. The general mechanism involves the concerted addition of the nitrilimine across the double bond of the pyrazole ring. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov While specific examples involving this exact pyrazole derivative are not documented, the reaction of nitrilimines with various alkenes to form pyrazoline structures is a well-established synthetic method. nih.govresearchgate.netresearchgate.net
Condensation Reactions with Aldehydes and Other Electrophiles
The pyrazol-3-one tautomer of the title compound features a reactive methylene (B1212753) group at the C4 position, flanked by two carbonyl groups (the ring C3-ketone and the N2-benzoyl group). This structural motif makes the C4 protons acidic and susceptible to removal by a base, generating a nucleophilic carbanion.
This reactivity is characteristic of Knoevenagel-type condensations. In the presence of a weak base like piperidine (B6355638) or triethylamine, the pyrazolone (B3327878) can react with a variety of aldehydes and ketones. naturalspublishing.com The reaction proceeds via the nucleophilic attack of the pyrazolone C4-anion on the carbonyl carbon of the aldehyde, followed by dehydration to yield a 4-alkylidene or 4-arylidene pyrazolone derivative. naturalspublishing.commdpi.comcdnsciencepub.com The electron-withdrawing N-benzoyl group enhances the acidity of the C4 protons, thereby facilitating the initial deprotonation step and promoting the condensation reaction. mdpi.com A range of aromatic aldehydes can be used in this reaction, leading to a diverse set of functionalized pyrazolones. naturalspublishing.commdpi.com
Table 1: Representative Condensation Reactions with Aldehydes
| Aldehyde Reactant | Resulting Product Structure | Typical Conditions | Reference |
|---|---|---|---|
| Benzaldehyde | 4-Benzylidene-2-benzoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol (B145695), Piperidine, Reflux | naturalspublishing.comcdnsciencepub.com |
| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-benzoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, Piperidine, Reflux | naturalspublishing.com |
| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-2-benzoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, Piperidine, Reflux | cdnsciencepub.com |
| 2-Hydroxybenzaldehyde | 4-(2-Hydroxybenzylidene)-2-benzoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, Piperidine, 0 °C to RT | naturalspublishing.com |
Nucleophilic Substitution Reactions of Ring Substituents
Nucleophilic substitution reactions can occur either at the pyrazole ring itself or on its substituents. For the title compound, the substituents are the C5-methyl group and the N2-benzoyl group.
Direct nucleophilic substitution on the methyl group is unlikely. However, the methyl group can be functionalized, for instance, via free-radical halogenation, to introduce a leaving group. The resulting halomethyl-pyrazole could then undergo nucleophilic substitution with various nucleophiles.
More relevant is nucleophilic substitution on the pyrazole ring. Aromatic pyrazoles typically undergo electrophilic substitution. However, the presence of the strongly electron-withdrawing N-benzoyl group deactivates the ring for electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr), particularly at the C3 and C5 positions. nih.gov Furthermore, in the enol tautomer (3-hydroxypyrazole), the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which can then be displaced by strong nucleophiles. The C4 position of pyrazoles is the primary site for electrophilic halogenation, which introduces a halogen that can subsequently participate in cross-coupling reactions. researchgate.netbeilstein-archives.org
Reactivity of the Benzoyl Moiety and Hydroxyl Group
The exocyclic functional groups—the N-benzoyl and the C3-hydroxyl (in the enol form)—are key centers of reactivity.
Derivatization of the Hydroxyl Group (e.g., Halogenation, Nucleophile Replacement)
The hydroxyl group of the 3-hydroxypyrazole tautomer exhibits reactivity typical of enols. It can be readily derivatized through reactions such as O-acylation and O-alkylation.
O-Acylation and O-Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a base leads to the formation of the corresponding O-acyl or O-alkyl pyrazole ethers. The competition between N-alkylation and O-alkylation in pyrazolones is a known issue, with reaction conditions often determining the outcome. acs.org
Halogenation: The conversion of the hydroxyl group to a halogen is a crucial transformation. This can be achieved using standard halogenating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction typically converts the pyrazol-3-one into a 3-chloropyrazole derivative, which is a versatile intermediate for further nucleophilic substitution and cross-coupling reactions. mdpi.com The direct halogenation of pyrazoles using reagents like N-halosuccinimides (NBS, NCS, NIS) predominantly occurs at the C4 position. researchgate.netacs.org However, dehydroxyhalogenation specifically targets the C3 or C5 position where the hydroxyl group is located. beilstein-archives.org
Table 2: Selected Derivatization Reactions of the Pyrazole Hydroxyl/Keto Group
| Reagent | Product Type | Reaction Name | Reference |
|---|---|---|---|
| R-COCl / Base | O-Acyl pyrazole | O-Acylation | researchgate.net |
| R-X / Base | O-Alkyl pyrazole | O-Alkylation (Williamson Ether Synthesis) | acs.org |
| POCl₃ or SOCl₂ | 3-Chloropyrazole derivative | Dehydroxyhalogenation | beilstein-archives.orgmdpi.com |
| N-Bromosuccinimide (NBS) | 4-Bromo-3-hydroxypyrazole derivative | Electrophilic Halogenation | researchgate.netbeilstein-archives.org |
Role of the Benzoyl Group in Electronic Structure and Reactivity
The N-benzoyl group is a powerful electron-withdrawing group that profoundly influences the electronic structure and reactivity of the entire molecule. It deactivates the pyrazole ring through both inductive (-I) and resonance (-M) effects. rsc.orgrsc.org
Electronic Effects: The carbonyl oxygen of the benzoyl group pulls electron density from the pyrazole ring nitrogen (N2), which in turn withdraws density from the rest of the ring. This general deactivation makes the pyrazole ring less susceptible to electrophilic attack compared to N-alkyl or N-phenyl pyrazoles. nih.gov
Acidity and Tautomerism: The electron-withdrawing nature of the benzoyl group significantly increases the acidity of the C4-protons in the pyrazol-3-one tautomer, facilitating the condensation reactions discussed in section 4.1.2. It also influences the position of the keto-enol tautomeric equilibrium, with studies on similar N-acyl pyrazolones showing a preference for the enol (hydroxypyrazole) form in many solvents. researchgate.netvulcanchem.com
Reactivity as a Leaving Group: The N-acyl pyrazole moiety can function as an activated amide. The pyrazole anion is a relatively good leaving group, allowing the N-benzoyl pyrazole to act as an acylating agent in transamidation reactions or in reductive cross-coupling reactions with nitroarenes to form secondary amides. rsc.orgrsc.org This reactivity highlights the role of the pyrazole ring as an activatable leaving group when N-acylated.
Redox Chemistry of the Compound
The redox chemistry of pyrazole derivatives is a subject of interest, particularly in the context of developing new synthetic methodologies and understanding their biological activities. The presence of both oxidizable and reducible moieties within the structure of this compound suggests a rich and complex redox behavior.
The oxidation of pyrazole derivatives can be achieved through electrochemical methods, providing insight into their electron transfer properties. nih.gov The oxidation potential of a pyrazole compound is influenced by the nature and position of substituents on the ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
In the case of this compound, the N-benzoyl group acts as an electron-withdrawing group, which would be expected to increase the oxidation potential relative to an unsubstituted pyrazole. Conversely, the methyl groups are weakly electron-donating, and the hydroxyl group at the 3-position can also influence the ease of oxidation.
Electron transfer from the pyrazole ring typically results in the formation of a radical cation, which can then undergo further reactions. The specific oxidation potential for this compound is not widely reported in the literature, but the general principles of pyrazole electrochemistry suggest that it would undergo oxidation under appropriate conditions. nih.gov
Table 1: General Oxidation Behavior of Substituted Pyrazoles
| Substituent Type | Effect on Oxidation Potential | General Reactivity |
|---|---|---|
| Electron-Donating (e.g., -CH₃, -OH) | Lowers | More susceptible to oxidation |
The process of electron transfer is fundamental to many chemical reactions and biological processes. nih.govresearchgate.net In the context of this compound, electron transfer could be initiated by chemical oxidants or electrochemical means, leading to intermediates that can be trapped or can evolve into new products.
The reduction of pyrazole derivatives can be complex, as the pyrazole ring itself is generally resistant to reduction. globalresearchonline.net However, the substituents on the ring can often be selectively reduced. For pyrazol-3-one systems, which share structural similarities with the subject compound, functional groups such as aldehydes, nitro groups, and alkenes can be reduced using various reducing agents without affecting the pyrazole ring itself. researchgate.net
It has been noted that N-phenyl derivatives of pyrazoles can be reduced to the corresponding pyrazolines, suggesting that under certain conditions, the pyrazole ring's aromaticity can be overcome. globalresearchonline.net However, the N-benzoyl group's electronic-withdrawing nature might influence the reactivity of the pyrazole ring towards reduction differently than an N-phenyl group.
Table 2: Potential Reduction Products of this compound
| Functional Group | Reducing Agent | Potential Product |
|---|---|---|
| Benzoyl (C=O) | NaBH₄, LiAlH₄ | Benzyl (B1604629) alcohol derivative |
Detailed Mechanistic Investigations of Key Reactions
While specific mechanistic studies on this compound are not extensively documented, the general reaction mechanisms of pyrazoles have been a subject of considerable research. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.govnih.govacs.orgmdpi.com These studies provide a framework for understanding the likely reactivity of this compound.
Key reactions involving pyrazoles often include:
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position, which is the most electron-rich. globalresearchonline.net However, the presence of the N-benzoyl group deactivates the ring towards electrophilic attack.
N-Acylation and N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can react with acylating or alkylating agents. In the subject compound, the N2 position is already acylated with a benzoyl group.
Cycloaddition Reactions: Pyrazoles and their derivatives can participate as components in various cycloaddition reactions, leading to the formation of more complex heterocyclic systems. organic-chemistry.orgnih.gov
Condensation Reactions: The hydroxyl group at the 3-position could potentially participate in condensation reactions with suitable electrophiles.
Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the transition states and intermediates involved in a reaction pathway. For instance, the formation of pyrazoles from hydrazine (B178648) and β-dicarbonyl compounds has been studied to understand the regioselectivity and the sequence of bond-forming events. researchgate.net Similarly, the mechanisms of various functionalization reactions on the pyrazole core have been explored to control the introduction of new substituents. nih.govmdpi.com
A plausible mechanistic pathway for a reaction involving this compound would likely involve initial interaction at one of its reactive sites, such as the carbonyl oxygen, the hydroxyl group, or the pyrazole ring itself, followed by a series of steps leading to the final product. The specific pathway would be highly dependent on the reaction conditions and the nature of the other reactants.
Coordination Chemistry and Ligand Properties of 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Chelation Modes and Ligand Properties
The coordinating behavior of 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol is dictated by the presence of multiple donor atoms and its existence in different tautomeric forms. These characteristics allow it to act as a versatile ligand, adapting its binding mode to the specific metal ion and reaction conditions.
Upon deprotonation, this compound typically functions as a bidentate ligand. Coordination generally occurs through the carbonyl oxygen of the benzoyl group and the exocyclic oxygen atom of the pyrazolone (B3327878) ring, creating a stable six-membered chelate ring. However, the involvement of a pyrazole (B372694) ring nitrogen atom as a donor site is also a key feature of its coordination chemistry. nih.gov
In many Schiff base derivatives of acylpyrazolones, coordination is established through the keto oxygen and the azomethine nitrogen atom. nih.gov For this compound, the deprotonated form can coordinate to a metal center using one of the pyrazolone oxygen atoms and a nitrogen atom from the pyrazole ring. This O,N-bidentate chelation is crucial for the formation of various stable metal complexes. Polydentate pyrazole-based ligands have been shown to coordinate to metal ions using both heterocyclic and acyclic nitrogen atoms, highlighting the versatility of the pyrazole moiety in coordination chemistry. mdpi.com Novel copper complexes with pyrazolone derivatives have also demonstrated coordination involving both oxygen and nitrogen atoms from the ligand. nih.gov
The coordination properties of this compound are intrinsically linked to its tautomeric nature. Acylpyrazolones can exist in several tautomeric forms, primarily the keto-enol forms involving the β-dicarbonyl moiety and the NH/OH forms of the pyrazole ring itself. The predominant tautomer in solution is influenced by factors such as the solvent, pH, and the nature of substituents on the pyrazole ring.
The equilibrium between these tautomers determines the available donor atoms for coordination. In the enol form, the ligand possesses a hydroxyl group and a carbonyl group, facilitating O,O-chelation upon deprotonation. In other tautomeric forms, a pyrazole ring nitrogen may become a more favorable donor site. For instance, studies on related pyrazolone systems show that they can exist as 1H-pyrazol-3-ol dimers in nonpolar solvents and as monomers in polar solvents like DMSO, which affects the accessibility of the N-H and O-H protons for deprotonation and subsequent coordination. The ability to exist in different tautomeric forms allows these ligands to form diverse complexes with varied coordination geometries.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogs is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition metal complexes of pyrazolone-based ligands are widely studied. The synthesis usually involves the reaction of the ligand with metal salts like chlorides or acetates in solvents such as ethanol (B145695) or methanol (B129727). nih.gov
Cobalt(II) Complexes: Cobalt(II) reacts with pyrazole-based ligands to form complexes with varied geometries, including tetrahedral and octahedral. researchgate.netnih.gov For example, dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN)cobalt(II) has been synthesized from cobalt(II) chloride and the corresponding pyrazole ligand in tetrahydrofuran. researchgate.net
Copper(II) Complexes: Copper(II) complexes of acylpyrazolones have been synthesized and characterized, often exhibiting square pyramidal or distorted octahedral geometries. nih.govresearchgate.net The reaction of a pyrazolone derivative with copper(II) acetate (B1210297) in a methanol/ethanol mixture can yield binuclear complexes. nih.gov In many cases, the pyrazole ligand coordinates in a bidentate or polydentate fashion. mdpi.com
Iron(II)/Iron(III) Complexes: Iron complexes with pyrazolone ligands have been prepared, often resulting in octahedral geometries. researchgate.net For instance, low-spin Fe(III) complexes with pseudooctahedral structures have been synthesized from the reaction of an azo-derivative of a pyrazolone with iron(III) perchlorate (B79767) or iron(III) chloride. researchgate.net The electronic spectrum of an Fe(III) complex with a related ligand showed bands indicative of an octahedral geometry. researchgate.net
These complexes are typically characterized by elemental analysis, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate their structures.
Acylpyrazolones are particularly effective as extracting agents for f-block elements due to their ability to form stable, neutral, and often hydrophobic complexes.
Main Group Metal Complexes: Acylpyrazolone ligands have been shown to form coordination complexes with main group elements, resulting in structurally diverse compounds.
Lanthanide Complexes: The synergistic solvent extraction of lanthanide(III) ions is a well-documented application of acylpyrazolones, particularly the closely related 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HPMBP). semanticscholar.orgresearchgate.netnih.gov Lanthanides (La, Ce, Eu, Gd, etc.) are extracted from weakly acidic solutions as complexes with the stoichiometry Ln(P)₃L, where P is the deprotonated pyrazolone and L is a neutral synergistic ligand. semanticscholar.orgresearchgate.net Studies have shown that HPMBP forms complexes of the type Ln(pmbp)₃·nH₂O with lanthanoid ions. aminer.org
Actinide Complexes: The strong chelating ability of acylpyrazolones also extends to actinide ions, where they are used in separation and extraction processes.
The formation of these complexes is driven by the hard-hard interaction between the f-block metal ions and the oxygen donor atoms of the ligand.
Structural Analysis of Metal-Ligand Complexes
The structures of metal complexes with pyrazolone-based ligands are diverse, with coordination numbers and geometries depending on the metal ion, the stoichiometry of the complex, and the presence of co-ligands or solvent molecules. Single-crystal X-ray diffraction is the definitive method for structural elucidation.
The coordination geometries observed are varied:
Octahedral: This is a common geometry for many transition metal and main group metal complexes. For example, some iron(III) complexes adopt a pseudooctahedral structure with an N₄X₂ (X=O or S) ligand environment. researchgate.net Iron(II) complexes with 2,6-bis(pyrazolyl)pyridine ligands can also exhibit highly distorted six-coordinate geometries. acs.org
Square Pyramidal: This geometry is frequently observed in copper(II) complexes. In a novel binuclear copper(II) complex, one copper center adopts a five-coordinate square pyramid geometry, while the other is six-coordinate. nih.gov
Tetrahedral: Tetrahedral geometry is often found in Co(II) and Zn(II) complexes. researchgate.netresearchgate.net
Pentagonal-Bipyramidal and Antiprismatic: These higher coordination number geometries are more common for larger ions like lanthanides and actinides.
Structural analyses of related copper(II) complexes reveal that the metal center can be coordinated by nitrogen atoms from the pyrazole ring and oxygen atoms from other parts of the ligand or from solvent molecules. iucr.orgresearchgate.net In binuclear copper complexes, bridging ligands such as chloride or hydroxide (B78521) ions are common. researchgate.net The analysis of bond lengths, such as the Cu-N and Cu-O distances, provides insight into the nature of the metal-ligand bond. For instance, in a thiazoline-pyrazole copper(II) complex, the Cu–N(pyrazole) bond length was found to be 1.995(2) Å. researchgate.net
Data Tables
Table 1: Examples of Synthesized Metal Complexes with Pyrazolone-Type Ligands
| Metal Ion | Ligand Type | Observed Geometry | Reference |
| Co(II) | 3,4,5-trimethylpyrazole | Tetrahedral | researchgate.net |
| Cu(II) | 4-Acylpyrazolone Derivative | Square Pyramidal / Octahedral | nih.gov |
| Fe(III) | Azo derivative of pyrazolone | Pseudooctahedral | researchgate.net |
| Ln(III) | 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone | - | semanticscholar.orgresearchgate.net |
| Cu(II) | Thiazoline-pyrazole | Distorted Square Pyramidal | researchgate.net |
X-ray Diffraction Studies of Coordination Geometry
While X-ray diffraction data for coordination complexes of this compound have not been reported in the reviewed literature, studies on analogous pyrazole-based ligands offer insights into potential coordination modes. For instance, the crystal structure of a Co(II) complex with bis(4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-olate) and two coordinating ethanol molecules has been determined, revealing a distorted octahedral geometry around the cobalt ion. researchgate.net In this related compound, the pyrazolone ligand coordinates to the metal center through the oxygen atoms of the pyrazolone and benzoyl moieties.
Similarly, the crystal structure of 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol has been elucidated, confirming its existence in the hydroxyl tautomeric form. researchgate.net The analysis of 4-benzyl-3,5-dimethyl-1H-pyrazole shows molecules linked by N—H···N hydrogen bonds, forming one-dimensional chains. nih.gov These examples from related structures underscore the diverse coordination and supramolecular chemistry that pyrazole derivatives can exhibit. However, without specific X-ray diffraction studies on complexes of this compound, its precise coordination geometry remains unconfirmed.
Interactive Data Table: Crystallographic Data for Related Pyrazole Compounds
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| [Co(C₁₇H₁₃N₂O₂)₂(C₂H₅OH)₂] | Monoclinic | P2₁/n | Distorted octahedral Co(II) center | researchgate.net |
| C₁₇H₁₃ClN₂O₂ | Monoclinic | P2₁/c | Planar pyrazolone and benzene (B151609) rings | researchgate.net |
| C₁₂H₁₄N₂ | Monoclinic | C2/c | N—H···N hydrogen bonded chains | nih.gov |
| (E)-C₂₃H₁₅N₃OS | Monoclinic | P2₁/n | Two independent molecules linked by π–π interactions | researchgate.net |
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Coordination-Induced NMR Shifts)
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for elucidating the nature of metal-ligand interactions in coordination complexes. Coordination of a ligand to a metal center typically induces noticeable shifts in the signals of the ligand's protons and carbons in the NMR spectrum, known as coordination-induced shifts.
Specific spectroscopic data detailing the coordination-induced NMR shifts for complexes of this compound are not available in the surveyed literature. However, studies on related pyrazole derivatives provide a general understanding of the expected spectroscopic changes upon complexation. For example, in the ¹H-NMR spectra of complexes of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives, the chemical shifts of the pyrazole and adjacent aromatic protons are influenced by the coordination environment. researchgate.net
Research on complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol with phenols has shown significant changes in the chemical shifts of the CH group in both ¹H and ¹³C NMR spectra upon complex formation. researchgate.net Similarly, the ¹H-NMR spectrum of a thiazolidin-4-one derivative containing a pyrazole moiety showed distinct signals for the pyrazolyl and CH protons, which would be expected to shift upon coordination to a metal ion. mdpi.com These shifts are indicative of the electronic redistribution within the ligand upon binding to a metal. Without experimental data for this compound complexes, any discussion of its specific spectroscopic signatures of metal-ligand interactions remains speculative.
Application of Coordination Compounds in Catalysis
Pyrazole-containing ligands have been extensively used to create transition metal complexes that serve as catalysts in a variety of organic transformations. nih.gov The electronic and steric properties of the pyrazole ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst.
There are no specific reports on the application of coordination compounds of this compound in catalysis. However, the broader class of pyrazole-based complexes has shown significant catalytic potential. For instance, pyrazole-linked metal catalysts have been investigated for their ability to drive the oxidation of catechols and 2-aminophenol. researchgate.net In some cases, in situ generated copper and cobalt complexes with pyrazole-based ligands have demonstrated notable catalytic efficiency, with the solvent playing a crucial role in modulating the activity. researchgate.net
Furthermore, palladium(II) complexes of certain pyrazole derivatives have been employed as reusable catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, showcasing the potential for developing environmentally benign catalytic processes. acs.org The protic nature of the N-H group in some pyrazole ligands can also play a direct role in catalytic cycles, participating in proton transfer steps. nih.gov While these examples highlight the catalytic promise of pyrazole-based coordination compounds, the catalytic activity of complexes derived from this compound remains an unexplored area of research.
Computational and Theoretical Investigations of 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure, predicting spectroscopic parameters, and analyzing the energetic landscape of different tautomeric forms, which is a key characteristic of pyrazolones.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
For pyrazole (B372694) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the pyrazole ring and any associated phenyl groups. The LUMO, conversely, is generally distributed over the electron-deficient regions. In the case of 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol, the benzoyl group would be expected to significantly influence the electronic distribution.
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For similar pyrazolone (B3327878) structures, the MEP maps reveal that the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms, particularly the N-H or O-H protons, making them susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for a Related Pyrazole Derivative Data is for a representative pyrazole derivative and not this compound.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its vibrational modes.
For pyrazolone derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have shown good agreement between calculated and experimental vibrational spectra. The theoretical vibrational analysis aids in the assignment of complex experimental spectra, providing a deeper understanding of the contributions of different functional groups to the observed vibrational bands. For instance, the characteristic C=O stretching frequency of the benzoyl group and the O-H stretching of the pyrazol-3-ol tautomer can be accurately predicted.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to elucidate the structure and tautomeric form present in the solution.
Energetic and Geometric Analysis of Tautomeric Forms
Pyrazolones, including this compound, can exist in several tautomeric forms: the CH, OH, and NH forms. The relative stability of these tautomers is influenced by the solvent and the nature of the substituents. Quantum chemical calculations are invaluable in determining the optimized geometries and relative energies of these tautomers, thereby predicting the predominant form under different conditions.
Studies on related 2-substituted pyrazolones have shown that the OH-form (e.g., 1H-pyrazol-5-ol) is often the most stable tautomer in various solvents. Energetic analyses based on DFT calculations can quantify the energy differences between the tautomers, providing insights into the equilibrium distribution. For example, calculations on similar systems have shown that the OH tautomer can be more stable than the NH and CH tautomers by several kcal/mol.
Table 2: Calculated Relative Energies of Tautomeric Forms for a Model Pyrazolone System Data is for a representative pyrazolone and not this compound.
| Tautomeric Form | Relative Energy (kcal/mol) |
| OH-form | 0.00 |
| NH-form | +3.5 |
| CH-form | +7.2 |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for investigating how a molecule like this compound might interact with biological targets and for studying its conformational dynamics.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Numerous studies have performed molecular docking of pyrazole and pyrazolone derivatives against various biological targets, including enzymes like carbonic anhydrase and HIV-1 protease. These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, the benzoyl group, the pyrazole ring, and the hydroxyl group would be expected to play significant roles in forming interactions with the active site of a target protein. The docking results typically include a binding affinity score, which estimates the strength of the interaction.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule over time. Following a molecular docking study, MD simulations are often employed to assess the stability of the predicted ligand-protein complex and to observe the detailed dynamics of the interactions.
Reaction Mechanism Modeling and Pathway Elucidation
The formation of the this compound core likely proceeds through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. In this case, the reactants would be pentane-2,4-dione and benzoylhydrazine. The reaction mechanism can be broken down into several key steps, each of which can be modeled computationally to determine the most energetically favorable route.
The initial step is the nucleophilic attack of one of the nitrogen atoms of benzoylhydrazine onto one of the carbonyl carbons of pentane-2,4-dione. This can occur at either the terminal nitrogen or the nitrogen adjacent to the benzoyl group. Computational modeling can help determine the preferred site of attack by calculating the activation energies for both possibilities. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final pyrazole product.
A plausible reaction pathway is outlined below:
Nucleophilic Attack and Formation of a Hemiaminal Intermediate: The reaction initiates with the attack of the terminal amino group of benzoylhydrazine on one of the carbonyl groups of pentane-2,4-dione. This leads to the formation of a tetrahedral hemiaminal intermediate.
Dehydration to Form a Hydrazone Intermediate: The hemiaminal intermediate undergoes dehydration to form a more stable hydrazone intermediate.
Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group within the same molecule, leading to a five-membered ring intermediate.
Final Dehydration and Tautomerization: A final dehydration step, followed by tautomerization, leads to the formation of the aromatic pyrazole ring. The position of the benzoyl group and the hydroxyl group on the final product is dependent on the regioselectivity of the initial attack and the subsequent cyclization.
Computational modeling using DFT can provide valuable data to support and elucidate this proposed mechanism. Key parameters that can be calculated include the energies of reactants, intermediates, transition states, and products. The geometry of these species, including bond lengths and angles, can also be determined.
Table 1: Calculated Relative Energies of Intermediates and Transition States for a Plausible Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (Pentane-2,4-dione + Benzoylhydrazine) | 0.0 |
| TS1 | Transition state for initial nucleophilic attack | +15.2 |
| INT1 | Hemiaminal intermediate | +5.8 |
| TS2 | Transition state for first dehydration | +20.1 |
| INT2 | Hydrazone intermediate | -10.5 |
| TS3 | Transition state for intramolecular cyclization | +18.7 |
| INT3 | Cyclic intermediate | -5.3 |
| TS4 | Transition state for second dehydration | +22.5 |
| P | Product (this compound) | -35.6 |
This is a hypothetical data table for illustrative purposes, as specific computational data for this reaction is not available.
Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of the molecules. For instance, the location of the LUMO on the carbonyl carbons of pentane-2,4-dione would indicate their electrophilic nature, while the localization of the HOMO on the nitrogen atoms of benzoylhydrazine would highlight their nucleophilic character.
Table 2: Key Geometrical Parameters of a Hypothetical Transition State (TS3) for Intramolecular Cyclization
| Parameter | Description | Value (Å) |
| N-C bond length | Forming bond between the second nitrogen and the carbonyl carbon | 2.15 |
| C=O bond length | Carbonyl bond being attacked | 1.28 |
| N-H bond length | Bond of the attacking nitrogen | 1.02 |
This is a hypothetical data table for illustrative purposes.
The geometry of the transition states is crucial for understanding the stereochemistry and regiochemistry of the reaction. For example, the bond lengths in the transition state for cyclization (TS3) would show a partially formed bond between the nucleophilic nitrogen and the electrophilic carbon.
Advanced Applications in Organic Synthesis and Catalysis Utilizing 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Use as a Versatile Building Block in Complex Molecule Synthesis
The pyrazolone (B3327878) moiety within 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol serves as a highly adaptable platform for the synthesis of more intricate molecular structures. Its reactive sites can be strategically employed in various synthetic transformations, including multicomponent reactions and the formation of fused heterocyclic systems.
Precursor in Multicomponent Reactions for Functionalized Pyrazoles
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. Pyrazolone derivatives, such as this compound, are excellent candidates for use in MCRs to generate highly functionalized pyrazole-containing compounds. researchgate.net
One prominent application of pyrazolones in MCRs is the synthesis of pyranopyrazoles. tandfonline.com These fused heterocyclic systems often exhibit a wide range of biological activities. researchgate.net While specific examples utilizing this compound are not extensively documented, the general reactivity of the pyrazolone core suggests its suitability as a precursor in such transformations. For instance, a typical four-component reaction might involve a pyrazolone, an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound, often proceeding under catalyst-free or organocatalyzed conditions in aqueous media.
The general scheme for such a reaction is depicted below:
Table 1: Representative Multicomponent Reaction for the Synthesis of Pyrano[2,3-c]pyrazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Pyrazolone Derivative | Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
This strategy allows for the rapid generation of a library of diverse pyranopyrazole derivatives by varying the substituents on the starting materials. The benzoyl group in this compound could introduce further points of diversification or influence the reactivity and selectivity of the MCR.
Construction of Annellated Systems
Annellated pyrazoles, or fused pyrazole (B372694) systems, are of significant interest due to their prevalence in pharmacologically active compounds. The reactive nature of the pyrazolone ring in this compound provides a foundation for the construction of these fused heterocyclic architectures. Various synthetic strategies can be employed to build additional rings onto the pyrazole core. chim.itsemanticscholar.org
For example, pyrazole-4-carbaldehydes, which can be derived from pyrazolones, are versatile precursors for the synthesis of a wide array of fused systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-c]pyridines. semanticscholar.org The synthesis of these systems often involves condensation reactions followed by intramolecular cyclization.
The general approach for the synthesis of a pyrazolo[3,4-b]pyridine system is outlined in the following table:
Table 2: General Synthetic Route to Pyrazolo[3,4-b]pyridines
| Starting Material | Reagent | Intermediate | Product |
| Pyrazole-4-carbaldehyde | Active Methylene Nitrile | Knoevenagel Condensation Product | Pyrazolo[3,4-b]pyridine |
Furthermore, the benzoyl moiety of this compound can participate in cyclization reactions. For instance, reaction with binucleophiles can lead to the formation of annellated systems where the benzoyl group is incorporated into the newly formed ring. nih.gov This reactivity significantly expands the range of fused heterocyclic systems accessible from this versatile building block.
Catalytic Roles in Organic Transformations
Beyond its role as a synthetic intermediate, the structural attributes of this compound make it a promising candidate for applications in catalysis, particularly in the design of ligands for transition metal-catalyzed reactions and in the development of enantioselective processes.
Ligand Design for Transition Metal Catalysis
Pyrazole derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring and the oxygen atoms of the benzoyl and hydroxyl groups in this compound can act as donor atoms, allowing the molecule to function as a multidentate ligand.
Acylpyrazolones, a class of compounds to which this compound belongs, are known to form stable complexes with transition metals such as cobalt(II), copper(II), and nickel(II). mdpi.comresearchgate.net These complexes have shown potential in various catalytic applications. For instance, pyrazole-based ligands have been utilized in complexes that catalyze catechol oxidation and other redox reactions.
The coordination of this compound to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. The ability to tune the ligand's structure, for example, by modifying the benzoyl group, offers a strategy for designing catalysts with specific properties for a given organic transformation.
Table 3: Examples of Transition Metal Complexes with Pyrazolone-Type Ligands
| Metal Ion | Ligand | Potential Catalytic Application |
| Cobalt(II) | 4-Benzoyl-3-methyl-1-phenyl-pyrazol-5-one | Oxidation, Reduction |
| Copper(II) | Pyrazole-based tetradentate ligand | Catecholase activity |
| Iron(III) | Pyrazole-based tetradentate ligand | Oxidation catalysis |
Potential in Enantioselective Synthetic Processes
The development of enantioselective catalytic systems is a cornerstone of modern synthetic chemistry. Chiral pyrazolone derivatives have emerged as promising scaffolds in this area, both as chiral ligands for metal catalysts and as organocatalysts themselves. nih.govresearchgate.net The pyrazolone core can be readily functionalized to introduce chiral centers, which can then induce asymmetry in chemical reactions.
While specific applications of this compound in enantioselective synthesis have not been extensively reported, the broader class of pyrazolones has shown significant potential. For example, chiral squaramide-catalyzed enantioselective Michael additions of pyrazolin-5-ones to nitro-olefins have been developed, affording products with high enantioselectivities. nih.gov This demonstrates the ability of the pyrazolone motif to participate in stereoselective bond-forming reactions.
Furthermore, the coordination of a chiral pyrazolone-based ligand to a transition metal can create a chiral catalytic environment. Such complexes have the potential to catalyze a wide range of enantioselective transformations, including hydrogenations, C-C bond formations, and cycloadditions. The design and synthesis of chiral derivatives of this compound could therefore lead to the development of novel and efficient catalysts for asymmetric synthesis.
Molecular Interactions and Mechanistic Studies with Biomolecules
Protein-Ligand Binding Studies at a Molecular Level
No protein-ligand binding studies for 2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL have been reported in the scientific literature.
Due to the absence of binding studies, there is no information available on the specific binding sites or key amino acid residues involved in the potential interaction of this compound with any protein target.
Nucleic Acid Interactions
The ability of pyrazole-based compounds to interact with DNA and RNA is a significant area of research, with implications for their potential as therapeutic agents.
Pyrazole (B372694) derivatives have demonstrated a dual capacity to both protect and damage DNA, depending on the specific molecular structure and environmental conditions.
Certain pyrazole compounds exhibit antioxidant properties that can protect DNA from oxidative damage. researchgate.net A study on dendritic antioxidants with a pyrazole core found that they could effectively scavenge free radicals and protect DNA against oxidation induced by agents like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.netnih.gov This protective effect is attributed to the radical-scavenging ability of the nitrogen atoms in the pyrazole ring combined with other structural features. nih.gov
Conversely, other pyrazole derivatives have been developed as DNA cleaving agents. nih.gov For instance, pyrazolo[3,4-d] researchgate.netnih.govnih.govtriazole derivatives have been shown to be capable of cleaving DNA upon activation with light. nih.gov This photo-activated cleavage suggests a mechanism where the compound, once excited, generates reactive species that can break the phosphodiester backbone of DNA. Furthermore, some pyrazole-based compounds have been found to interact with DNA by inhibiting enzymes crucial for its maintenance, such as DNA topoisomerases and DNA gyrase, which can lead to cell death in cancer cells. nih.govnih.govmdpi.com
Direct RNA binding studies for this compound are not extensively documented in the available literature. However, some pyrazole-containing compounds are known to interfere with nucleic acid synthesis more broadly. For example, Pyrazofurin, a C-nucleoside with a pyrazole-like ring, acts as an inhibitor of orotate (B1227488) phosphoribosyltransferase (OMPdecase). nih.gov By blocking this enzyme, it impedes the synthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for both DNA and RNA synthesis. nih.gov This represents an indirect mechanism of affecting RNA function.
Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications. nih.govyoutube.com For pyrazole derivatives, SAR studies have provided critical insights into the features required for molecular recognition by various biological targets. researchgate.net
Research on N-benzoylpyrazoles as elastase inhibitors highlighted the importance of specific substitutions. nih.gov A computational SAR analysis revealed that the presence of methyl groups on the pyrazole moiety and ortho-substituents on the benzoyl radical were key factors influencing inhibitory activity. nih.gov Similarly, SAR studies on pyrazole analogs targeting the enzyme CYP2E1 showed that hydrophobicity and the precise placement of substituents govern binding affinity. nih.gov A single methyl group at the 3 or 4 position of the pyrazole ring improved binding, but having methyl groups at both the 3 and 5 positions (a feature of the title compound) blocked binding to the catalytic site. nih.gov
In another example, SAR studies of 3,4,5-substituted pyrazoles as inhibitors of meprins (a type of metalloproteinase) showed that even simple 3,5-diphenylpyrazole (B73989) had potent activity. nih.gov Introducing acidic functional groups to the phenyl moieties was found to modulate activity and selectivity between different meprin isoforms. nih.gov
Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives
| Pyrazole Series | Biological Target | Key SAR Findings | Reference(s) |
|---|---|---|---|
| N-Benzoylpyrazoles | Neutrophil Elastase | Methyl groups on the pyrazole ring and ortho-substituents on the benzoyl moiety are major factors for activity. | nih.gov |
| Pyrazole Analogs | CYP2E1 | A single methyl group at C3 or C4 improves binding; simultaneous methyl groups at C3 and C5 block binding. | nih.gov |
| 3,4,5-Substituted Pyrazoles | Meprins α and β | Phenyl groups at C3 and C5 confer high activity; acidic substituents on the phenyl rings modulate selectivity. | nih.gov |
| 4-Benzyl-1H-pyrazol-3-yl Glucopyranosides | SGLT1 | The substituent at the C5 position of the pyrazole ring is crucial for modulating potency and selectivity. | researchgate.net |
| 5-Aminopyrazoles | Plasmodium falciparum | An ester group at the C4 position of the pyrazole ring was found to be essential for antimalarial activity. | mdpi.com |
Mechanistic Studies on Cellular Pathways (In Vitro, Research Context)
In vitro studies using cell cultures are fundamental to elucidating the mechanisms by which a compound affects cellular processes. For pyrazole derivatives, research has uncovered interactions with key pathways, including autophagy.
Autophagy is a cellular catabolic process that degrades and recycles cellular components to maintain homeostasis. researchgate.net In the context of cancer, autophagy can have a dual role, sometimes acting as a tumor suppressor and at other times promoting the survival of cancer cells under stress, which can lead to drug resistance. nih.gov
Studies on pyrazolo[3,4-d]pyrimidine derivatives, which share a core heterocyclic structure with the subject compound, have shown that these molecules can induce autophagy in glioblastoma cells. nih.gov This induction of autophagy was identified as a potential mechanism of resistance, as it helps the cancer cells survive the stress induced by the compound. The mechanistic investigation revealed that treatment with these pyrazoles led to an increase in autophagy markers. nih.gov
Consequently, a therapeutic strategy involving the combination of these pyrazole derivatives with autophagy inhibitors like chloroquine (B1663885) (CQ) or bafilomycin A1 (Baf A1) was explored. nih.gov This combination was found to enhance the cytotoxic effects of the pyrazole compounds, suggesting that blocking the pro-survival autophagic response could be an effective way to overcome resistance and improve therapeutic outcomes in a research context. nih.gov
Report on "this compound" and Cell Cycle Regulation Concludes No Specific Data Available
A comprehensive review of scientific literature and research databases has found no specific studies detailing the molecular interactions and effects on cell cycle regulation for the chemical compound this compound.
While the broader class of pyrazole derivatives has been the subject of numerous investigations for their potential as anticancer agents, with many studies highlighting their influence on the cell cycle, research pinpointing the specific activities of this compound is currently absent from the public domain.
Investigations into other pyrazole-based compounds have revealed a range of effects on cell cycle progression. For instance, certain pyrazole derivatives have been shown to induce cell cycle arrest at different phases, such as the G2/M or S phase, in various cancer cell lines. These effects are often attributed to interactions with key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins.
One study on a pyrazole derivative, identified as compound 3f, demonstrated its ability to cause an arrest in the S phase of the cell cycle in triple-negative breast cancer cells. nih.govwaocp.org Another novel pyrazole compound, PTA-1, was also reported to induce apoptosis and cell cycle arrest. nih.govresearchgate.net Furthermore, a thieno[2,3-c]pyrazole derivative known as Tpz-1 was found to interfere with the normal progression of the cell cycle. mdpi.com
However, it is crucial to emphasize that these findings are related to different molecular structures within the pyrazole family. The specific substitutions and structural arrangement of this compound would confer unique chemical and biological properties, meaning the activities of other pyrazoles cannot be directly extrapolated to it.
Without dedicated research on this compound, any discussion of its role in cell cycle regulation at a molecular level would be purely speculative. Detailed mechanistic studies, including binding assays with biomolecules and cell-based assays to observe effects on cell cycle checkpoints, would be required to elucidate its specific functions.
Therefore, at present, no data tables or detailed research findings can be provided for the requested compound as per the specified outline.
Advanced Analytical Methodologies for 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of synthesized compounds like 2-BENZOYL-3,5-DIMETHYL-4H-PYRAZOL-3-OL. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. For pyrazolone (B3327878) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. semanticscholar.org The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. ijcpa.in
The development of a validated RP-HPLC method for a pyrazoline derivative provides a framework for analyzing similar compounds. ijcpa.in Key parameters for such an analysis would include the choice of column, mobile phase composition, flow rate, and detection wavelength. For instance, a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) is often used as the mobile phase. semanticscholar.orgijcpa.in The addition of agents like trifluoroacetic acid can improve peak shape and resolution. ijcpa.in UV detection is commonly used, with the wavelength set to a maximum absorbance of the pyrazolone chromophore, often in the range of 200-350 nm. ijcpa.inresearchgate.net
The purity of this compound can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. The method's performance is validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and specificity. semanticscholar.orgijcpa.in
Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyrazolone Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) ijcpa.in |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Methanol (20:80 v/v) ijcpa.in |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Detection | UV at 206 nm ijcpa.in |
| Injection Volume | 5.0 µL semanticscholar.org |
| Column Temperature | 25 ± 2°C semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some pyrazolone derivatives may require derivatization to increase their volatility, GC-MS can provide detailed information about their identity and purity. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. researchgate.net
The fragmentation pattern of pyrazole (B372694) compounds in the mass spectrometer is highly dependent on their substitution. researchgate.net Common fragmentation pathways for NH-pyrazoles involve the loss of HCN or a nitrogen molecule from the molecular ion or the [M-H]+ ion. researchgate.net The analysis of these fragmentation patterns allows for the structural elucidation of unknown pyrazole derivatives and the identification of impurities. For quantitative analysis, the AWASP-GC-MS method has been successfully applied to analyze pyrazole-containing wastewaters, demonstrating the technique's utility in complex matrices. mdpi.com
Table 2: Key GC-MS Parameters for Pyrazole Analysis
| Parameter | Typical Conditions |
|---|---|
| GC System | Shimadzu GCMS-TQ8040 mdpi.com |
| Column | HP-INNOWax (30 m × 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Injector | Split/splitless |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Triple Quadrupole mdpi.com |
Quantitative Spectroscopic Methods
Spectroscopic methods are crucial for the quantitative analysis and structural characterization of this compound.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgscribd.com Pyrazolone derivatives, containing chromophoric groups, typically exhibit strong UV absorbance. nih.gov The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law. scribd.com
To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. The choice of λmax is critical to ensure high sensitivity and to avoid interference from other absorbing species. libretexts.org
Table 3: Example of Data for a UV-Vis Calibration Curve of a Pyrazolone Derivative
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 50 | 0.250 |
| 80 | 0.400 |
| 100 | 0.500 |
| 120 | 0.600 |
| 150 | 0.750 |
Note: This is illustrative data.
Advanced NMR for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structural elucidation but also for quantitative analysis (qNMR). nih.gov High-resolution 13C NMR spectroscopy, in particular, can be used to determine the structure of pyrazoles in the solid state and to study tautomerism in solution. bohrium.comcdnsciencepub.com The chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and C5, are sensitive to the substituents and the tautomeric form present. nih.gov
For quantitative purposes, an internal standard with a known concentration is added to the sample. The concentration of the analyte can then be determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard. This method is highly accurate and does not require a calibration curve for each analyte. The study of pyrazole derivatives often involves analyzing both 1H and 13C NMR spectra to gain a complete picture of the molecule's structure and purity. nih.govnih.gov
Electroanalytical Methods for Mechanistic Insights
Electroanalytical methods, such as cyclic voltammetry, provide valuable insights into the redox behavior and reaction mechanisms of electroactive compounds. The electrochemical study of a pyrazole carboxamide derivative has shown that these compounds can act as mixed-type inhibitors in corrosion processes. nih.gov
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The shape of the resulting voltammogram can provide information about the reversibility of the redox process, the stability of the generated species, and the kinetics of electron transfer. In the context of this compound, electrochemical studies could elucidate its oxidation and reduction pathways, which is crucial for understanding its potential applications in areas like catalysis or materials science. The electrochemical synthesis of pyrazole derivatives has also been explored as an environmentally friendly alternative to traditional synthetic methods. researchgate.net
Future Research Directions and Emerging Trends for 2 Benzoyl 3,5 Dimethyl 4h Pyrazol 3 Ol
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol is anticipated to align with the principles of green chemistry, moving away from hazardous reagents and solvents. nih.govbenthamdirect.com Research will likely focus on developing eco-friendly protocols that are efficient, high-yielding, and atom-economical. researchgate.net Key areas of exploration will include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of recyclable catalysts in aqueous media. benthamdirect.comthieme-connect.com
Multicomponent reactions (MCRs) represent a particularly promising avenue. mdpi.comias.ac.in An MCR approach could potentially construct the pyrazole (B372694) ring and install the benzoyl group in a single, efficient step from simple precursors. Catalytic systems employing green catalysts, such as ammonium chloride or solid-supported acids, could replace traditional stoichiometric acid catalysts, minimizing waste and environmental impact. thieme-connect.comjetir.org
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Method | Potential Catalyst | Solvent | Key Advantages |
| Microwave-Assisted Synthesis | Recyclable solid acid | Water or Ethanol (B145695) | Rapid reaction times, improved yields, energy efficiency. benthamdirect.com |
| Ultrasound-Promoted Reaction | Graphene oxide | Aqueous medium | Enhanced reaction rates, mechanical activation, mild conditions. mdpi.com |
| Multicomponent Reaction | Taurine or Cetyltrimethylammonium bromide (CTAB) | Water or solvent-free | High atom economy, operational simplicity, reduced waste. thieme-connect.commdpi.com |
| Mechanochemical Synthesis | --- | Solvent-free | Avoids bulk solvents, high efficiency, applicable to poorly soluble reagents. |
Discovery of Untapped Chemical Reactivity Pathways
The unique structure of this compound offers multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity. The compound exists in tautomeric equilibrium with its pyrazolone (B3327878) form, 4-benzoyl-3,5-dimethyl-1H-pyrazol-5-one. The C-4 position of this pyrazolone tautomer is a well-known nucleophilic center, making it a prime candidate for electrophilic substitution reactions. researchgate.netnih.gov
Furthermore, the benzoyl group, as an acylpyrazole moiety, can activate the α-proton, making it susceptible to deprotonation. This could enable its use as an enolate precursor in a variety of transformations, such as direct catalytic α-amination or α-imination, providing concise routes to unnatural α-amino acid derivatives. acs.orgacs.org Future work could also explore cycloaddition reactions, where derivatives of the pyrazole core could act as dienes or dienophiles to rapidly build molecular complexity. nih.govnih.gov
Development of New Catalytic Applications
The pyrazol-3-ol core is an excellent scaffold for designing ligands for transition metal catalysis. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl/carbonyl group can act as a bidentate chelating system, capable of coordinating with a wide range of metal ions. nih.govsemanticscholar.org Future research is expected to focus on synthesizing metal complexes of this compound and evaluating their catalytic activity.
These novel complexes could find applications in asymmetric catalysis, where chiral versions of the ligand could be used to induce enantioselectivity in reactions such as additions, hydrogenations, or cross-couplings. nih.govresearchgate.net The electronic properties of the pyrazole ligand, modulated by the benzoyl and methyl groups, could be fine-tuned to optimize the performance of the metal catalyst for specific transformations.
Advanced Materials Science Applications (e.g., Sensing, Optoelectronics)
Pyrazole derivatives are increasingly recognized for their utility in materials science, particularly in the development of chemosensors and organic optoelectronic devices. mdpi.comresearchgate.net The conjugated system of this compound forms a promising backbone for a fluorescent sensor. nih.gov By incorporating appropriate receptor units, this scaffold could be engineered to detect specific metal ions like Zn²⁺, Fe³⁺, or Cu²⁺ through mechanisms such as chelation-enhanced fluorescence ("turn-on" sensing). rsc.orgsemanticscholar.orgnih.gov
The photophysical properties of this compound and its derivatives could also be harnessed for applications in organic light-emitting diodes (OLEDs). researchgate.net Research could focus on synthesizing polymers or dendrimers incorporating the pyrazole unit to create new emissive or charge-transporting materials.
Table 2: Potential Sensing and Optoelectronic Applications
| Application | Target Analyte/Property | Principle of Operation |
| Fluorescent Chemosensor | Metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) | Chelation-enhanced fluorescence or colorimetric change. semanticscholar.org |
| Bioimaging Probe | Specific intracellular ions or pH | "Turn-on" fluorescence upon binding to a biological target. nih.gov |
| Organic Light-Emitting Diode (OLED) | Emissive or host material | Electroluminescence from a conjugated pyrazole-based system. researchgate.net |
In-depth Mechanistic Understanding of Molecular Interactions with Biological Targets
The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous pharmaceuticals. globalresearchonline.netsemanticscholar.org Derivatives are known to exhibit a wide array of biological activities by interacting with various enzymes and receptors. nih.govdrugbank.com Future research on this compound will undoubtedly involve screening for biological activity against a range of therapeutic targets.
Computational methods, such as molecular docking, will be instrumental in predicting the binding modes of the compound within the active sites of proteins. researchgate.nettandfonline.com These in silico studies can guide the selection of targets for in vitro screening. For example, based on the activities of known pyrazole-based drugs, potential targets include cyclooxygenase (COX) enzymes, various protein kinases, and metalloproteases. nih.govnih.gov Understanding these interactions at a molecular level, including key hydrogen bonds and hydrophobic interactions, is crucial for optimizing the compound's potency and selectivity. nih.govresearchgate.net
Design of Next-Generation Pyrazole-Based Research Probes
Building on its potential in sensing and biological activity, this compound serves as an excellent template for designing next-generation chemical probes. These probes are specialized molecules used to study biological systems with high precision.
By modifying the core structure, researchers could develop:
Activity-Based Probes: Molecules that covalently bind to the active site of a specific enzyme, allowing for its detection and quantification.
Fluorescent Probes for Bioimaging: Derivatives with enhanced photophysical properties for real-time imaging of ions or specific proteins within living cells. nih.gov
Selective Inhibitors: Highly potent and selective inhibitors for specific enzyme isoforms (e.g., meprin α vs. meprin β), which can be used to elucidate the distinct biological roles of these proteins. nih.gov
The synthetic versatility of the pyrazole core allows for the systematic modification of substituents to optimize properties like cell permeability, target affinity, and fluorescence quantum yield, paving the way for sophisticated new tools in chemical biology. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-benzoyl-3,5-dimethyl-4H-pyrazol-3-ol?
- Methodology : Utilize a condensation reaction between appropriate pyrazole precursors and benzoyl derivatives. describes a general procedure for pyrazole derivatives: reflux equimolar reactants in ethanol for 2 hours, followed by filtration and recrystallization (DMF/EtOH, 1:1). For this compound, ensure anhydrous conditions to avoid hydrolysis of the benzoyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography if byproducts persist .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions (e.g., benzoyl group at C2, methyl groups at C3/C5). Compare chemical shifts with pyrazole databases.
- FT-IR : Identify carbonyl (C=O) stretching (~1680 cm) and hydroxyl (O-H) vibrations (~3200 cm) to confirm tautomeric forms.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.
Q. How can X-ray crystallography resolve the tautomeric form of this compound?
- Methodology : Grow single crystals via slow evaporation of a DMF/EtOH solution. Use SHELXL ( ) for structure refinement. Focus on hydrogen atom positions to distinguish between keto (C=O) and enol (O-H) tautomers. Analyze bond lengths (e.g., C-O vs. C=O) and hydrogen-bonding motifs to confirm tautomeric stability .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
- Methodology : Apply graph set analysis ( ) to categorize intermolecular interactions. Identify donor-acceptor pairs (e.g., O-H···N or O-H···O) using crystallographic data. Construct a network diagram to visualize chains (C(4)), rings (R_2$$^2(8)), or other motifs. Compare with similar pyrazol-3-ol derivatives to identify packing trends driven by substituent effects .
Q. What computational approaches predict the electronic structure and tautomeric equilibrium?
- Methodology : Perform density-functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model tautomeric energies ( ). Compare gas-phase vs. solvent (ethanol) models using a polarizable continuum. Validate with experimental NMR/IR data. Calculate Fukui indices to map reactive sites for electrophilic/nucleophilic attacks .
Q. How to resolve contradictions between experimental and computational data (e.g., tautomer ratios vs. DFT predictions)?
- Methodology :
- Triangulate Data : Cross-reference XRD (solid-state) with solution-phase NMR and DFT (solvent-adjusted).
- Dynamic Effects : Use molecular dynamics (MD) simulations to assess solvent influence on tautomer equilibria.
- Error Analysis : Quantify systematic errors in computational models (e.g., basis set limitations) via benchmarking against high-level coupled-cluster (CCSD(T)) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
